

Application Notes and Protocols: 1- Phenylcyclopropanamine Hydrochloride in Organic Synthesis

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Compound of Interest

Compound Name: 1-Phenylcyclopropanamine Hydrochloride

Cat. No.: B1205637

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Abstract

1-Phenylcyclopropanamine Hydrochloride is a versatile precursor in organic synthesis, primarily utilized in the development of novel therapeutic agents and in the synthesis of psychoactive substances. Its unique cyclopropylamine moiety imparts distinct chemical properties, making it a valuable building block for accessing a range of molecular scaffolds. These notes provide an overview of its applications, detailed experimental protocols for its derivatization, and relevant safety and regulatory information.

Physicochemical and Safety Data

Proper handling and storage of **1-Phenylcyclopropanamine Hydrochloride** are crucial for laboratory safety. The following tables summarize its key physicochemical properties and hazard information.

Table 1: Physicochemical Properties of **1-Phenylcyclopropanamine Hydrochloride**

Property	Value
CAS Number	73930-39-9
Molecular Formula	C ₉ H ₁₂ CIN
Molecular Weight	169.65 g/mol
Appearance	Off-white to yellow powder
Melting Point	192-201 °C
Storage Conditions	Store at 0-8°C

Table 2: Hazard and Safety Information for **1-Phenylcyclopropanamine Hydrochloride**[\[1\]](#)

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritation	P264: Wash skin thoroughly after handling
H319: Causes serious eye irritation	P271: Use only outdoors or in a well-ventilated area
H335: May cause respiratory irritation	P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302 + P352: IF ON SKIN: Wash with plenty of soap and water	
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

Applications in Organic Synthesis

1-Phenylcyclopropanamine Hydrochloride serves as a key starting material for the synthesis of a variety of organic compounds, with notable applications in medicinal chemistry

and pharmacology.

Precursor to Phencyclidine (PCP) Analogs

Historically and in clandestine settings, derivatives of 1-phenylcycloalkylamines have been used as precursors in the synthesis of phencyclidine (PCP) and its analogs.[\[1\]](#)[\[2\]](#) These compounds are classified as dissociative anesthetics and are controlled substances in many jurisdictions.[\[3\]](#)[\[4\]](#)[\[5\]](#) The primary amino group of 1-phenylcyclopropanamine can be alkylated to introduce various substituents, leading to a diverse range of PCP analogs with varying pharmacological profiles.

Synthesis of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

In the field of medicinal chemistry, the structurally related trans-2-phenylcyclopropylamine (Tranylcypromine) is a known inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This has inspired the synthesis of novel derivatives of phenylcyclopropylamines as potential therapeutic agents, particularly in oncology. By modifying the amine group of the phenylcyclopropylamine scaffold, researchers can develop more potent and selective LSD1 inhibitors.

Building Block for Novel Therapeutics

The rigid cyclopropane ring and the reactive primary amine make 1-phenylcyclopropanamine a valuable building block for creating conformationally constrained molecules. This is a desirable feature in drug design to enhance binding affinity and selectivity for biological targets. For example, cyclopropane-containing compounds like Milnacipran are used as antidepressants.[\[10\]](#)[\[11\]](#)[\[12\]](#)

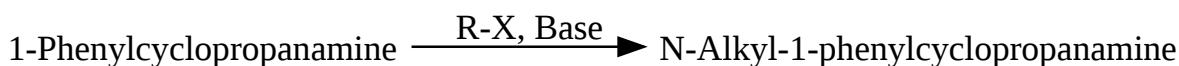
Experimental Protocols

The following are generalized protocols for the derivatization of 1-phenylcyclopropanamine. The hydrochloride salt can be used directly or after neutralization to the free base. For reactions requiring the free base, **1-Phenylcyclopropanamine Hydrochloride** is dissolved in a suitable solvent and treated with an aqueous base (e.g., NaOH, K₂CO₃), followed by extraction with an organic solvent.

N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the primary amine with an alkyl halide to form a secondary or tertiary amine. This method is analogous to the synthesis of PCP from 1-phenylcyclohexylamine and 1,5-dibromopentane.[\[1\]](#)

Reaction Scheme:



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Caption: N-Alkylation of 1-Phenylcyclopropanamine.

Materials:

- **1-Phenylcyclopropanamine Hydrochloride**
- Alkyl halide (e.g., benzyl bromide, 1,5-dibromopentane)
- Anhydrous potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred suspension of **1-Phenylcyclopropanamine Hydrochloride** (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq for mono-alkylation, >2.2 eq for di-alkylation) at room temperature.

- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

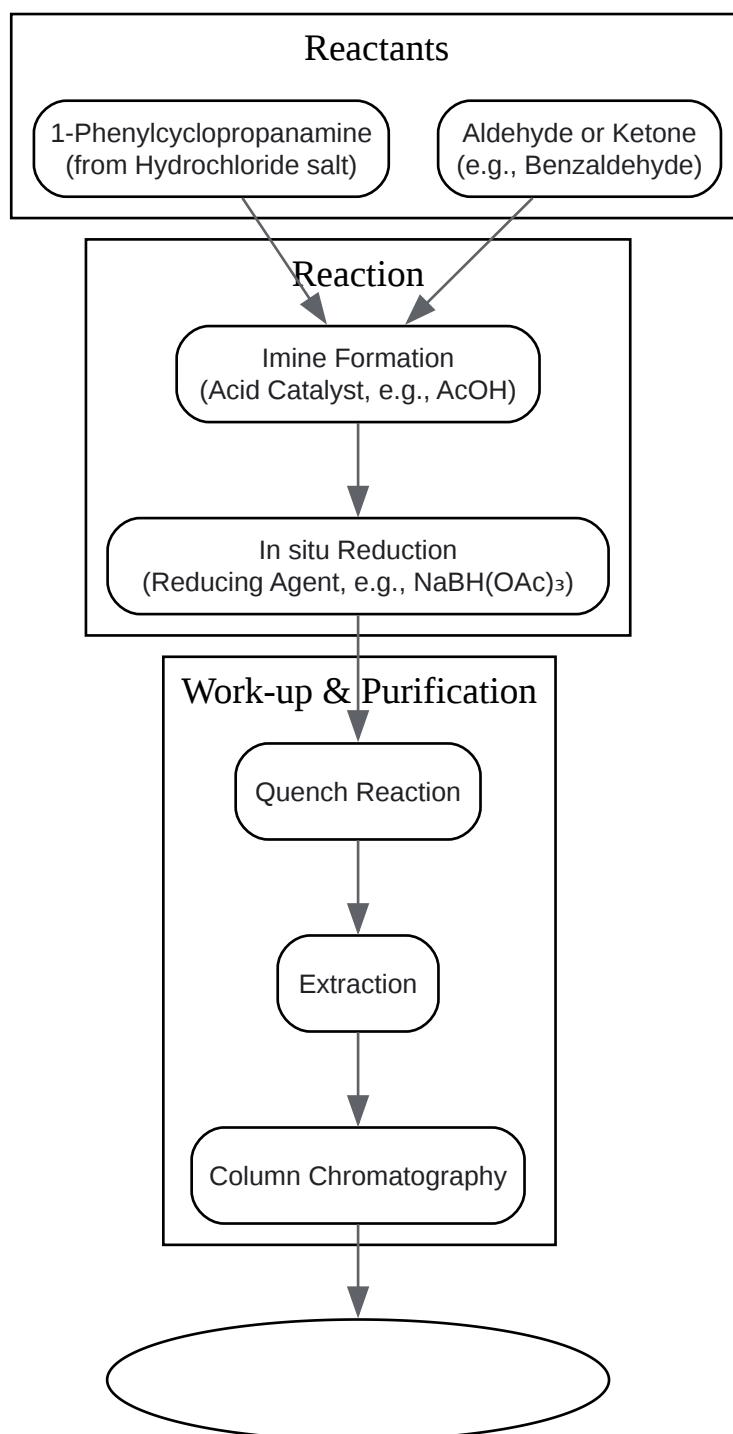
Table 3: Representative N-Alkylation Reaction Parameters

Starting Amine	Alkylation Agent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1- Phenylcycl ohexylamin e	1,5- Dibromo pentane	K ₂ CO ₃	DMF	95-100	24-144	65-75[1]
Benzylami ne	Benzyl chloride	NaHCO ₃	Water	90-95	4	~80

Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[6][13][14] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Workflow Diagram:



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Caption: Workflow for Reductive Amination.

Materials:

- **1-Phenylcyclopropanamine Hydrochloride**
- Aldehyde or Ketone (e.g., benzaldehyde, acetone)
- Reducing agent (e.g., Sodium triacetoxyborohydride $[\text{NaBH}(\text{OAc})_3]$, Sodium cyanoborohydride $[\text{NaBH}_3\text{CN}]$)
- Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
- Acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

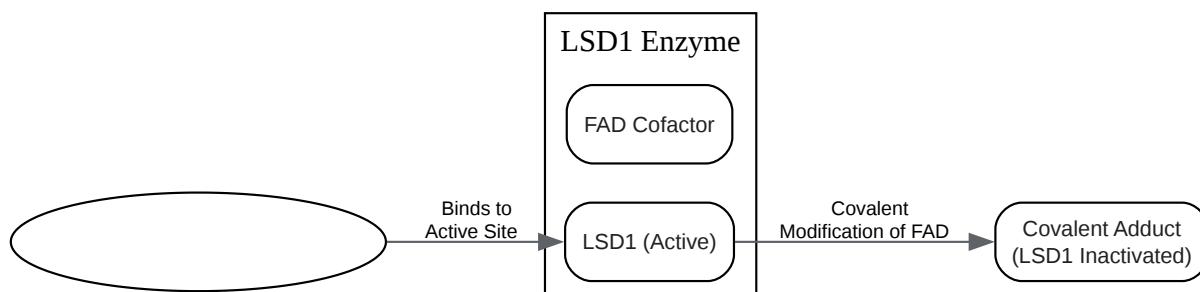
- To a solution of 1-Phenylcyclopropanamine (from the hydrochloride salt, 1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1 hour to facilitate imine formation.
- Add the reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$, 1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC.
- Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Table 4: Common Reducing Agents for Reductive Amination^{[9][15]}

Reducing Agent	Properties
Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)	Mild and selective, tolerates many functional groups.
Sodium cyanoborohydride (NaBH_3CN)	Effective but generates toxic cyanide waste.
Sodium borohydride (NaBH_4)	Can also reduce the starting carbonyl, often used in a two-step procedure.

Signaling Pathway and Mechanism of Action

While **1-Phenylcyclopropanamine Hydrochloride** itself is not directly involved in signaling pathways, its derivatives, particularly those related to Tranylcypromine, are known to act as enzyme inhibitors. The mechanism of inhibition of LSD1 by phenylcyclopropylamine derivatives involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.



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Caption: LSD1 Inhibition by Phenylcyclopropylamine Derivatives.

Regulatory Information

1-Phenylcyclopropanamine and its derivatives may be considered controlled substance precursors or analogs in various jurisdictions due to their use in the synthesis of PCP and related substances.^{[3][4][5]} The U.S. Drug Enforcement Administration (DEA) maintains lists of controlled substances and precursor chemicals.^{[3][4][5][8]} Researchers and chemical suppliers

must comply with all applicable federal and local regulations regarding the purchase, storage, and use of such chemicals. It is the responsibility of the user to ensure compliance with all relevant laws.

Conclusion

1-Phenylcyclopropanamine Hydrochloride is a valuable precursor for the synthesis of a range of nitrogen-containing compounds. Its utility in the preparation of pharmacologically active molecules, including potential therapeutics and controlled substances, necessitates a thorough understanding of its chemistry, handling, and regulatory status. The protocols provided herein offer a starting point for the exploration of its synthetic applications in a research setting.

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